
(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(Piperidin-1-yl)oxolan-3-ol, commonly referred to as PPO, is a piperidine-derived cyclic alcohol that has been used in a variety of scientific research applications. This compound is a useful tool in organic synthesis, biochemistry, and pharmacology, due to its ability to be easily synthesized and its low toxicity. PPO is a versatile molecule that has been used in a variety of research applications, including the study of enzyme inhibition, drug metabolism, and the development of novel drugs.
Applications De Recherche Scientifique
Synthesis of Chiral Compounds
Research has demonstrated the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers, using a method that could be relevant to the synthesis of compounds similar to "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol." This process involves N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, showcasing the compound's potential application in creating enantiomerically pure molecules for pharmaceutical purposes (Król et al., 2022).
Pharmacological Properties
The compound is related to a class of 1-substituted piperidines, which includes a variety of pharmacologically active substances. Research on these derivatives highlights their significant roles in developing new therapeutic agents, pointing to the potential medicinal chemistry applications of "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol" and its analogs (Vardanyan, 2018).
Novel Synthesis Methods
A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which shares structural similarities with "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol," has been proposed. This method offers a simpler and potentially more efficient pathway for producing large quantities of related compounds, suggesting its utility in synthesizing complex piperidine derivatives for scientific research (Smaliy et al., 2011).
Biological Activities
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the biological activity of related compounds. These studies provide a foundation for exploring the biological effects and potential therapeutic applications of compounds like "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol" (Khalid et al., 2016).
Structural and Electronic Properties
Investigations into the structures and electronic properties of related compounds, through density functional theory (DFT) calculations, provide insights into their chemical behavior and potential applications in materials science and molecular electronics (Al-Magmoy et al., 2011).
Propriétés
IUPAC Name |
(3S,4R)-4-piperidin-1-yloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-7-12-6-8(9)10-4-2-1-3-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXAOKBKIXUCQK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





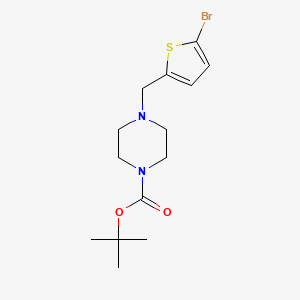
![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)

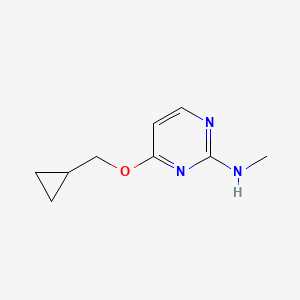
![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)
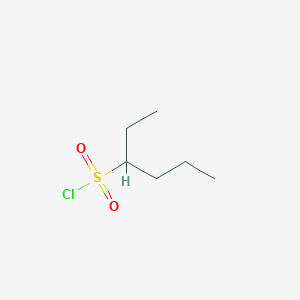
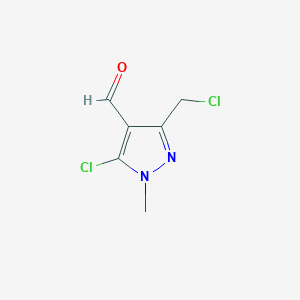

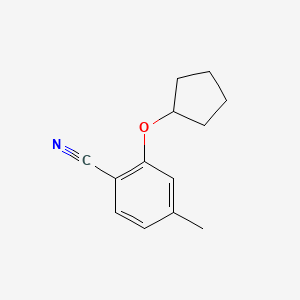
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)
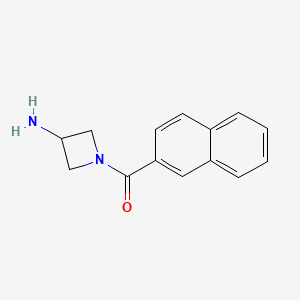
![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)